2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxycarbonyl groups allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{2-[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-((E)-{[(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where tailored chemical properties are required .
Properties
Molecular Formula |
C17H10BrClO4S |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(2-bromo-4-methoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H10BrClO4S/c1-22-16(20)9-6-7-12(11(18)8-9)23-17(21)15-14(19)10-4-2-3-5-13(10)24-15/h2-8H,1H3 |
InChI Key |
ZRFDZJBTZSCRBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.